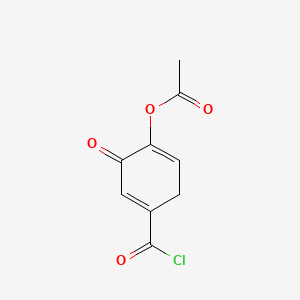
5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for solving problems in the planning of organic syntheses .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques, which can probe molecular systems non-invasively and investigate their structure, properties, and dynamics in different environments and physico-chemical conditions .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other organic compounds, reactions with inorganic compounds, and reactions under different conditions .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-propan-2-yl-3,6-dihydrooxazine-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c1-6(2)7-3-4-10(8(9)11)12-5-7/h3,6H,4-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJOOEDRWYKJGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCN(OC1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664753 |
Source


|
| Record name | 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride | |
CAS RN |
124739-89-5 |
Source


|
| Record name | 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10664753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

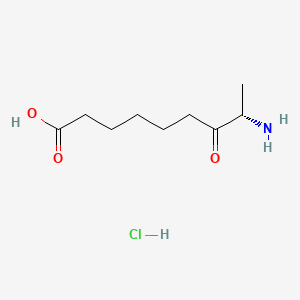
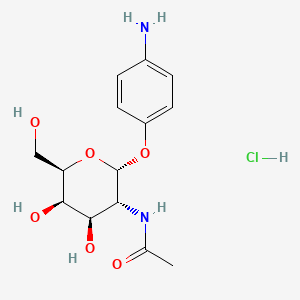
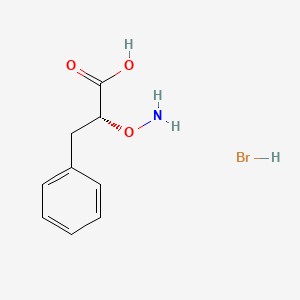


![4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B569163.png)
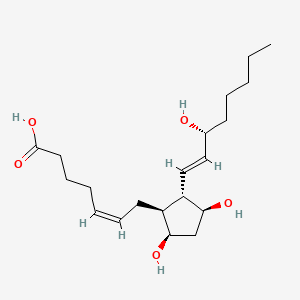

![2(1H)-Isoquinolinecarboxylic acid, 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-7-[(ethoxycarbonyl)oxy]](/img/no-structure.png)



